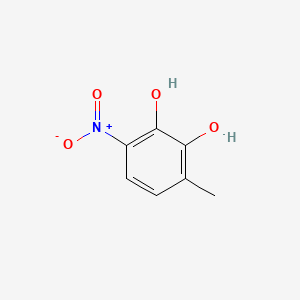

3-Methyl-6-nitrocatechol

Description

Properties

IUPAC Name |

3-methyl-6-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKDSDOOIONLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-6-nitrocatechol can be synthesized through the nitration of 3-methylcatechol. This process typically involves the use of nitrous acid (HNO2) under aqueous-phase conditions. The reaction is highly dependent on the pH and temperature, with optimal conditions being around pH 4.5 and moderate temperatures .

Industrial Production Methods: The reaction conditions are carefully controlled to ensure the selective formation of the desired nitrocatechol isomer .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-Methyl-6-nitrocatechol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitrocatechol involves its interaction with biological molecules through its nitro and hydroxyl groups. These interactions can lead to oxidative stress and the formation of reactive oxygen species. The compound can also undergo enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological activity .

Comparison with Similar Compounds

Key Differences :

- Substituent Positions : The methyl and nitro group positions influence polarity, solubility, and reactivity. For example, this compound’s nitro group at the 6-position may enhance electron-withdrawing effects compared to 4-Methyl-5-nitrocatechol .

- Chromatographic Separation : Co-elution challenges exist for isomers like 3-Methyl-5-nitrocatechol and 4-Methyl-5-nitrocatechol, necessitating advanced UHPLC-MS/MS techniques for differentiation .

Formation Pathways and Sources

Notes:

- Biological Pathways : this compound is uniquely formed via toluene dioxygenase-mediated degradation of 4-nitrotoluene in Pseudomonas spp. .

- Atmospheric Aging : this compound persists in aged aerosols, while 4-Methyl-5-nitrocatechol may have mixed primary/secondary sources .

Environmental Concentrations and Roles

Key Findings :

- Biomass Burning Correlation: this compound correlates strongly with levoglucosan (R² > 0.8), unlike 4-Nitrophenol, which is more associated with fossil fuel combustion .

- SOA Contribution : Methyl-nitrocatechols (including this compound) account for ~1–5% of total organic aerosol mass in BB-influenced regions .

Physicochemical Properties

Biological Activity

3-Methyl-6-nitrocatechol (C7H7NO4) is a nitro-substituted catechol derivative that has garnered attention due to its various biological activities and potential applications in environmental science and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, ecotoxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group attached to a catechol backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.

- Hydroxyl Group : This group is involved in various interactions with biological molecules, potentially leading to oxidative stress through the generation of reactive oxygen species (ROS) .

The compound can also be subjected to enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological effects .

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The compound's ability to act as a radical scavenger has been explored in various studies, suggesting potential applications in preventing oxidative stress-related diseases .

Ecotoxicological Effects

This compound has been studied for its ecotoxicological impacts, particularly in aquatic environments. Its high water solubility facilitates its accumulation in the aqueous phase, posing risks to aquatic organisms. Studies have shown that this compound can affect the growth and reproduction of certain fish species and other aquatic life forms .

Table 1: Summary of Ecotoxicological Studies on this compound

| Study Reference | Organism Studied | Observed Effects | Concentration Range |

|---|---|---|---|

| Fish (species unspecified) | Growth inhibition | 10 - 100 µg/L | |

| Aquatic invertebrates | Reproductive toxicity | 5 - 50 µg/L |

Potential Therapeutic Applications

The compound's interactions with biological systems suggest potential therapeutic applications. Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. Additionally, its role as a precursor in synthesizing other biologically active compounds could be explored for drug development .

Case Studies

Several case studies have investigated the formation and degradation pathways of this compound in environmental settings:

- Biomass Burning Studies : Research has shown that this compound is a product of biomass burning, contributing to secondary organic aerosol formation. Its presence in atmospheric samples highlights its role in air quality and environmental health .

- Degradation Pathways : A study on the microbial degradation of nitroaromatic compounds revealed that specific bacterial strains can utilize this compound as a carbon source, indicating its biodegradability and potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Methyl-6-nitrocatechol in laboratory settings?

- Methodology : Synthesis typically involves nitration of methyl-substituted catechol derivatives under controlled acidic conditions. Characterization requires HPLC-Q-ToF-MS for structural confirmation, complemented by retention time matching with authentic standards (e.g., 4-methyl-5-nitrocatechol vs. This compound). Gas chromatography (GC) with flame ionization detection may introduce artifacts due to thermal instability, making liquid-phase separations preferable .

- Critical Parameters : Monitor reaction pH (<2.0) to avoid over-nitration. Use deuterated solvents in NMR to resolve aromatic proton splitting patterns, particularly for distinguishing methyl group positions .

Q. How do researchers differentiate this compound from its structural isomers in complex mixtures?

- Analytical Strategy : Employ tandem mass spectrometry (MS/MS) to compare fragmentation patterns. For example, this compound loses a hydroxyl group (-OH) before nitro (-NO₂) fragmentation, unlike 4-methyl-5-nitrocatechol, which retains the nitro moiety longer. Retention time shifts in reverse-phase HPLC (e.g., 11.8 min for this compound vs. 10.9 min for 2-nitro-1-phenol) provide additional discrimination .

- Pitfalls : Co-elution of isomers (e.g., 3-methyl-5-nitrocatechol and 4-methyl-5-nitrocatechol) may occur; orthogonal techniques like ion mobility spectrometry are recommended for ambiguous cases .

Q. What are the primary environmental sources and sampling challenges for this compound?

- Sources : Predominantly emitted from biomass combustion (e.g., red oakwood) and secondary organic aerosol (SOA) formation via atmospheric oxidation of methylated aromatics .

- Sampling Protocols : Use quartz-fiber filters with thermal desorption tubes to capture semi-volatile compounds. Avoid polyurethane foam (PUF) samplers, as nitroaromatics may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How does the photochemical stability of this compound influence its role in atmospheric aerosol aging?

- Experimental Design : Simulate atmospheric aging using smog chambers with controlled UV irradiation (λ = 300–400 nm). Monitor decay kinetics via online aerosol mass spectrometry (AMS) and offline LC-MS/MS. Key findings show rapid NO₂ loss under high OH radical flux, forming quinone-like products that enhance light absorption (e.g., mass absorption efficiency increase from 0.5 to 1.2 m²/g) .

- Data Contradictions : Some studies report slower degradation in low-NOx environments; reconcile by modeling radical quenching effects using Master Chemical Mechanism (MCM) simulations .

Q. What mechanistic insights explain the reactivity of this compound in heterogeneous oxidation with ozone (O₃)?

- Methodology : Conduct flow-tube experiments with surface-immobilized this compound on SiO₂ particles. Track O₃ uptake coefficients (γ) via attenuated total reflectance (ATR)-FTIR. Density functional theory (DFT) calculations identify electron-deficient carbons at the 4- and 5-positions as primary reaction sites .

- Controversies : Competing pathways (Criegee intermediate vs. direct H-abstraction) are debated. Isotopic labeling (¹⁸O-O₃) and product analysis (e.g., carboxylic acids) can resolve this .

Q. How do matrix effects in mass spectrometry impact quantification of this compound in biological or environmental samples?

- Validation Approach : Spike samples with isotopically labeled analogs (e.g., ¹³C-3-Methyl-6-nitrocatechol) to correct for ion suppression/enhancement. Compare electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources; ESI shows higher sensitivity but greater matrix interference in urine matrices .

- Case Study : Recovery rates drop from 95% (clean air samples) to 72% (biomass smoke particulate matter) due to co-eluting organosulfates. Mitigate via solid-phase extraction (SPE) with mixed-mode cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.